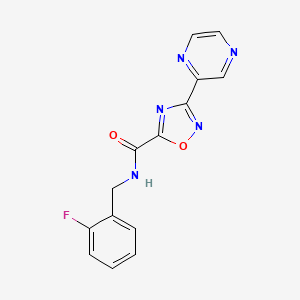

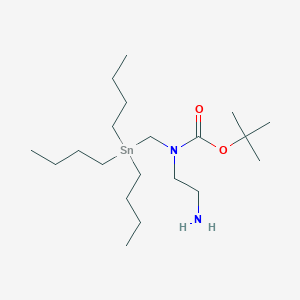

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

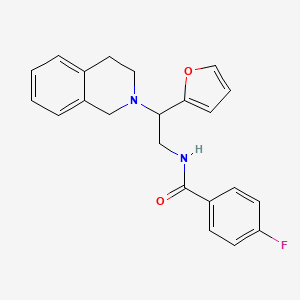

The compound “2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride” is a chemical entity with the molecular formula C20H24ClN3O2 . It is a derivative of piperazines, which are organic heteromonocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Applications De Recherche Scientifique

Antimicrobial and Antifungal Properties

Compounds with structures closely related to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride have been explored for their antimicrobial and antifungal activities. For instance, ketoconazole, with its imidazole-piperazine structure, demonstrates potent antifungal activity, particularly against candidosis in various models (Heeres, Backx, Mostmans, & van Cutsem, 1979). Additionally, novel pyridine derivatives have shown significant antibacterial and antifungal activities, indicating the potential of these compounds in addressing microbial resistance (Patel & Agravat, 2007).

Anticonvulsant Activity

The search for new anticonvulsant agents has led to the synthesis of omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, showcasing the importance of the imidazole ring in enhancing anticonvulsant properties. Among these compounds, 2-(1H-imidazol-1-yl)-N-(o-chlorophenyl)acetamide exhibited significant activity against seizures induced by maximal electroshock (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).

Cytotoxic Activities

The exploration of novel piperazinone derivatives as cytotoxic agents highlights the potential of imidazole and piperazine derivatives in cancer research. These compounds have been evaluated for their cytotoxic activities against various cancer cell lines, indicating the role of bioisosteric substitution and group rearrangement in increasing cytotoxicity (Ghasemi, Sharifi, & Shahbazi Mojarrad, 2020).

Metal-based Chemotherapy

Research into metal-based chemotherapy against tropical diseases has included the synthesis of copper(II) and gold(I) complexes with clotrimazole and ketoconazole. These complexes exhibit enhanced growth inhibitory activity against Trypanosoma cruzi, the causative agent of Chagas disease, compared to their parental compounds (Navarro et al., 2001).

Orientations Futures

The future directions for this compound could involve further exploration of its biological activities. For instance, similar compounds have shown significant antimicrobial activity and anticancer potency . These compounds may be used as a lead for rational drug designing for the anticancer molecules .

Propriétés

IUPAC Name |

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN5O2.2ClH/c1-2-31-21-9-4-3-8-20(21)26-22(30)17-27-12-14-28(15-13-27)23-25-10-11-29(23)19-7-5-6-18(24)16-19;;/h3-11,16H,2,12-15,17H2,1H3,(H,26,30);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAUVFHLCUOLFBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC(=CC=C4)Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28Cl3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2582410.png)

![2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2582412.png)

![Dispiro[3.0.35.14]nonan-7-ylmethanamine](/img/structure/B2582413.png)

![N-(2-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2582416.png)

![3-[(4-Chlorophenyl)sulfanyl]isonicotinonitrile](/img/structure/B2582418.png)

![1-[(5-Cyclopropylpyridin-3-yl)methyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2582424.png)